molecular formula C15H23NO2 B1622109 4-Octoxybenzamide CAS No. 203243-94-1

4-Octoxybenzamide

Cat. No.: B1622109
CAS No.: 203243-94-1
M. Wt: 249.35 g/mol
InChI Key: DYRDRXDKCHCTMW-UHFFFAOYSA-N
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Description

4-Octoxybenzamide is an aromatic amide characterized by the presence of an amide group (C=O-NH-) and an octyloxy group (OC8H17) bonded to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octoxybenzamide is typically synthesized through the reaction of 4-hydroxybenzamide with n-octanol in the presence of a catalytic amount of sulfuric acid. This method is considered green, rapid, mild, and highly efficient. The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors and optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Octoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylic position in alkylbenzenes is particularly reactive towards oxidation.

    Substitution: The presence of the octyloxy group can facilitate nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Scientific Research Applications

4-Octoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various benzamide derivatives.

    Biology: Investigated for its potential antioxidant and antibacterial activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new polymeric materials with enhanced properties for coatings, films, and high-performance plastics.

Mechanism of Action

The mechanism of action of 4-Octoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of enzymatic activities and interaction with cellular membranes. The presence of the octyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    4-Hydroxybenzamide: A precursor in the synthesis of 4-Octoxybenzamide.

    2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

    3-Acetoxy-2-methylbenzamide: Another benzamide derivative with potential biological activities.

Uniqueness: this compound is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity. This structural feature differentiates it from other benzamide derivatives and may contribute to its specific applications in various fields.

Properties

IUPAC Name

4-octoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRDRXDKCHCTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394000
Record name 4-octoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203243-94-1
Record name 4-(Octyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203243-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-octoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-(octyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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